![molecular formula C13H16BrNO4 B5784264 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine](/img/structure/B5784264.png)
4-(3-bromo-4,5-dimethoxybenzoyl)morpholine
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Overview
Description
4-(3-bromo-4,5-dimethoxybenzoyl)morpholine, also known as BDM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and differentiation. 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and regulation. It also inhibits the activity of histone deacetylases, which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
4-(3-bromo-4,5-dimethoxybenzoyl)morpholine has been shown to have various biochemical and physiological effects on cells and tissues. It induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In neuroprotection, 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine has been shown to decrease oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. It also has low toxicity and is relatively easy to synthesize. However, one limitation is that 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine research. One direction is to develop new derivatives of 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine with improved efficacy and safety profiles. Another direction is to study the synergistic effects of 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine with other compounds in cancer treatment and neuroprotection. Furthermore, the potential use of 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine in other fields such as inflammation, cardiovascular diseases, and metabolic disorders should also be explored.
Conclusion:
In conclusion, 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine is a promising chemical compound that has potential applications in cancer research, neuroprotection, and drug discovery. Its high potency and selectivity towards its target enzymes and signaling pathways make it a valuable tool in scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
4-(3-bromo-4,5-dimethoxybenzoyl)morpholine can be synthesized through a multi-step process involving the reaction of 3-bromo-4,5-dimethoxybenzoic acid with morpholine in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine in its pure form.
Scientific Research Applications
4-(3-bromo-4,5-dimethoxybenzoyl)morpholine has been studied for its potential applications in various fields such as cancer research, neuroprotection, and drug discovery. In cancer research, 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine has been shown to protect neurons from oxidative stress and improve cognitive function. In drug discovery, 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
(3-bromo-4,5-dimethoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-17-11-8-9(7-10(14)12(11)18-2)13(16)15-3-5-19-6-4-15/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBHIGYXIAZCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCOCC2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4,5-dimethoxyphenyl)(morpholin-4-yl)methanone |
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